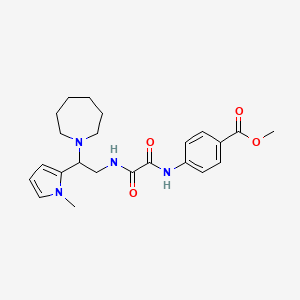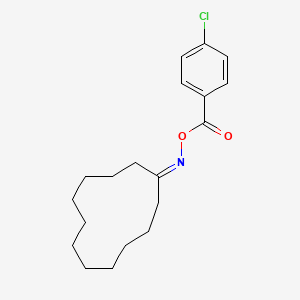
(Cyclododecylideneamino) 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzoate is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base .
Synthesis Analysis
4-Chlorobenzoate can be prepared by the oxidation of 4-chlorotoluene . In a study, two new ternary copper (II) complexes were synthesized by the addition of temed (N,N,N′,N′-tetramethylethylenediamine) to Cu (II) 2-phenoxyacetate/4-chlorobenzoate in a water:methanol (1:4, V / V) mixture .
Molecular Structure Analysis
The X-ray structure of 4-chlorobenzoate:CoA ligase (CBL) bound with 4-chlorobenzoyl-adenylate (4-CB-AMP) and the X-ray structure of CBL bound with 4-chlorophenacyl-CoA (4-CP-CoA) (an inert analog of the product 4-chlorobenzoyl-coenzyme A (4-CB-CoA)) and AMP have been reported .
Chemical Reactions Analysis
4-Chlorobenzoate:CoA ligase, the first enzyme in the pathway for 4-chlorobenzoate dissimilation, produces 4-chlorobenzoyl CoA and AMP .
Physical And Chemical Properties Analysis
4-Chlorobenzoic acid has a molar mass of 156.57 g·mol−1, a density of 1.571 g/cm3, a melting point of 241.5 °C, and a boiling point of 276 °C .
Scientific Research Applications
Cyclodextrin-Based Pharmaceutics
Cyclodextrins, which include compounds like (Cyclododecylideneamino) 4-chlorobenzoate, have versatile applications in pharmaceutics. They are known for their ability to form water-soluble inclusion complexes with small molecules, enhancing the bioavailability of drugs. These cyclic oligosaccharides are biocompatible and have low toxicities, making them suitable for drug delivery and pharmaceutical applications (Davis & Brewster, 2004).
Cyclodextrin Functionalized Polymers in Drug Delivery
Cyclodextrins are integral in the creation of polymer chemistry, particularly in drug delivery systems. Their ability to form inclusion complexes is crucial for enhancing the effectiveness of pharmaceuticals. The synthesis and applications of such polymers are critical for advancing drug delivery technologies (Zhou & Ritter, 2010).
Separation of Hydrophobic Compounds
Cyclodextrin-modified micellar electrokinetic chromatography, a technique involving cyclodextrins, is used for separating highly hydrophobic compounds. This method is particularly effective for substances difficult to separate by electrophoretic techniques, highlighting the utility of cyclodextrins in analytical chemistry (Terabe et al., 1990).
Broad Applications in Chemistry and Biology
Cyclodextrins have a wide array of applications across various fields like pharmacy, medicine, foods, cosmetics, and more. Their structure, which includes a hydrophobic cavity, allows them to encapsulate other molecules, making them useful in numerous practical applications (Crini et al., 2018).
Biotechnological Applications
In biotechnology, cyclodextrins play a significant role. They form complexes with water-insoluble compounds, enhancing their solubility. Their applications extend to pharmaceuticals, food, flavors, cosmetics, and even in separation science, demonstrating their versatility in various industries (Singh, Sharma, & Banerjee, 2002).
Cyclodextrins in Drug Delivery
Cyclodextrins, such as (Cyclododecylideneamino) 4-chlorobenzoate, are used extensively in drug delivery due to their ability to increase the solubility and bioavailability of poorly soluble drugs. They form inclusion complexes with drugs, enhancing their effectiveness (Loftsson et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(cyclododecylideneamino) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYCKVSXWVJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)Cl)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclododecylideneamino) 4-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)
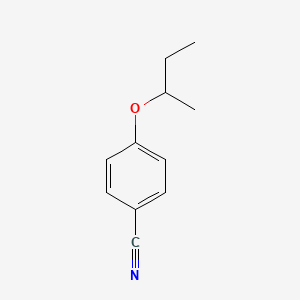
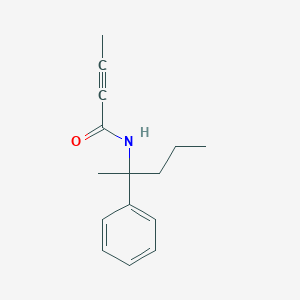
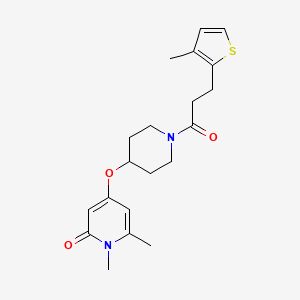
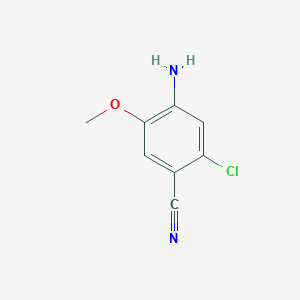
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
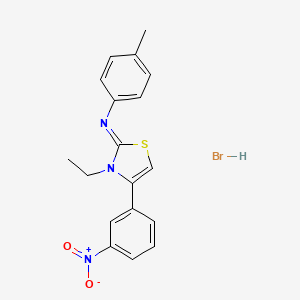
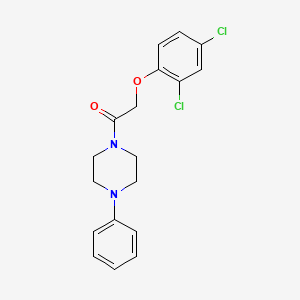
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)
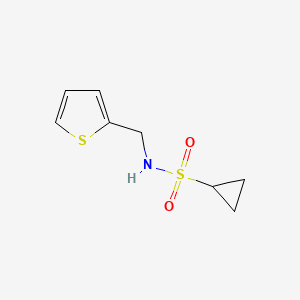
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)
